![molecular formula C8H8FN3 B1445222 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1344240-97-6](/img/structure/B1445222.png)
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is represented by the empirical formula C9H7FN2O2 . The InChI string is 1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 led to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Scientific Research Applications
Cancer Treatment PI3K Inhibition
The imidazo[1,2-a]pyridine scaffold is known for its role in cancer treatment through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. The addition of a 6-fluoro group could potentially enhance the selectivity and potency of PI3K inhibitors, making “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” a candidate for developing new anticancer drugs .
Tuberculosis Therapy Antimycobacterial Activity
Compounds with an imidazo[1,2-a]pyridine ring have shown significant potency against Mycobacterium tuberculosis (Mtb), with variations at the C2 and C6 positions affecting their efficacy. The specific structure of “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” may offer unique antimycobacterial properties that could be explored for tuberculosis treatment .
Material Science Structural Character
The imidazo[1,2-a]pyridine moiety is useful in material science due to its structural character. The presence of a fluorine atom at the 6-position could influence the electronic properties and stability of materials incorporating this compound .
Drug Development ‘Drug Prejudice’ Scaffold
Imidazopyridines are considered a ‘drug prejudice’ scaffold due to their wide range of applications in medicinal chemistry. The specific substitutions on “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” might offer distinct pharmacokinetic and pharmacodynamic profiles suitable for drug development .
Synthesis Optimization Solvent-Free Conditions
Research into the synthesis of imidazo[1,2-a]pyridines has explored solvent-free conditions to improve reaction efficiency. The unique substituents on “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” could provide insights into optimizing these reactions under solvent-free or green chemistry conditions .
Biological Evaluation Targeted Therapies
The structural features of “6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine” may allow for targeted therapies by interacting with specific biological targets. This could lead to the development of more selective and less toxic therapeutic agents .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine belongs, are known to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 19416 , which is within the optimal range for oral bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are known to have diverse bioactivity, which suggests that they can induce a variety of molecular and cellular effects .
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry, particularly as potential antituberculosis agents . The future directions for this class of compounds could involve further exploration of their medicinal applications, particularly against drug-resistant forms of TB .
properties
IUPAC Name |
6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLIUIWHZQYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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